2-Chloro-4-(difluoromethyl)pyridine

Synthetic methodology Process chemistry Deoxyfluorination

2-Chloro-4-(difluoromethyl)pyridine is a disubstituted pyridine building block bearing a chlorine atom at the 2-position and a difluoromethyl (–CF₂H) group at the 4-position of the aromatic ring. The –CF₂H moiety serves as a hydrogen-bond-donating bioisostere of alcohols, thiols, and amines, modulating lipophilicity, metabolic stability, and target binding in drug and agrochemical candidates.

Molecular Formula C6H4ClF2N
Molecular Weight 163.552
CAS No. 1204296-03-6
Cat. No. B598245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(difluoromethyl)pyridine
CAS1204296-03-6
Synonyms2-CHLORO-4-(DIFLUOROMETHYL)PYRIDINE
Molecular FormulaC6H4ClF2N
Molecular Weight163.552
Structural Identifiers
SMILESC1=CN=C(C=C1C(F)F)Cl
InChIInChI=1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H
InChIKeyCQNIYQCVDLBGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(difluoromethyl)pyridine (CAS 1204296-03-6) – Baseline Identity and Core Structural Features for Informed Sourcing


2-Chloro-4-(difluoromethyl)pyridine is a disubstituted pyridine building block bearing a chlorine atom at the 2-position and a difluoromethyl (–CF₂H) group at the 4-position of the aromatic ring [1]. The –CF₂H moiety serves as a hydrogen-bond-donating bioisostere of alcohols, thiols, and amines, modulating lipophilicity, metabolic stability, and target binding in drug and agrochemical candidates [2]. Commercial availability typically ranges from 95% to 97% purity, with the compound supplied as a colorless to pale-yellow liquid (boiling point 202.6 °C at 760 mmHg, predicted density 1.334 g/mL, flash point 76 °C) . These physicochemical properties position it as a versatile intermediate for medicinal chemistry and crop-protection research.

Why 2-Chloro-4-(difluoromethyl)pyridine Cannot Be Freely Replaced by Generic Pyridine Building Blocks


Seemingly similar pyridine derivatives exhibit substantial differences in physicochemical properties that directly affect reaction outcomes, intermediate handling, and final-compound performance. The combination of the 2-chloro leaving group and the 4-CF₂H substituent creates a distinct electronic environment that cannot be replicated by simple interchange with 2-chloro-4-CF₃, 2-bromo-4-CF₂H, or regioisomeric analogues [1]. These differences translate into measurable disparities in lipophilicity, basicity, volatility, and cross-coupling reactivity—each of which is critical during route scouting and scale-up . The quantitative evidence below demonstrates that procurement choices based on surface-level structural similarity frequently lead to suboptimal yields, altered pharmacokinetic profiles, or failed regulatory compliance.

Quantitative Differentiation Evidence for 2-Chloro-4-(difluoromethyl)pyridine Versus Closest Analogs


Synthesis Yield Benchmark: 71% Isolated Yield via DAST-Mediated Deoxyfluorination of 2-Chloropyridine-4-carbaldehyde

A well-characterised preparative route delivers 2-chloro-4-(difluoromethyl)pyridine in 71% isolated yield after chromatographic purification, starting from 2-chloropyridine-4-carbaldehyde (990 mg) and using diethylaminosulfur trifluoride (DAST) in dichloromethane at 0–5 °C . The experimental protocol provides full ¹H NMR characterization (δ 8.54 d, 7.81 dd, 7.45 d, 6.71 t in CDCl₃), enabling direct identity verification and purity assessment . This established, reproducible procedure reduces synthetic-risk uncertainty during procurement and provides a validated benchmark against which alternative routes to related 4-difluoromethylpyridines can be quantitatively compared.

Synthetic methodology Process chemistry Deoxyfluorination

Lipophilicity Control: Lower logP Relative to the 4-Trifluoromethyl Analog

The computed logP of 2-chloro-4-(difluoromethyl)pyridine is 1.77 (chemsrc) to 2.67 (chemscene computational), whereas its 4-trifluoromethyl analogue (2-chloro-4-(trifluoromethyl)pyridine, CAS 81565-18-6) records a logP of 2.16–2.75 across multiple sources . While the ranges overlap, the CF₂H analogue shows a systematically lower central tendency, consistent with the reduced hydrophobicity of the difluoromethyl group versus trifluoromethyl. This difference is relevant in medicinal chemistry, where excessive lipophilicity is associated with increased off-target binding, phospholipidosis risk, and poor developability [1].

Lipophilicity Drug design Physicochemical properties

Basicity Tuning: Predicted pKa Advantage Over the Non-Chlorinated 4-(Difluoromethyl)pyridine Core

The predicted pKa of the conjugate acid of 2-chloro-4-(difluoromethyl)pyridine is –0.56 ± 0.10, while that of 4-(difluoromethyl)pyridine (CAS 82878-62-4) is 3.60 ± 0.26 . The ~4-unit difference reflects the strong electron-withdrawing effect of the ortho-chlorine substituent, which reduces the basicity of the pyridine nitrogen. This lower pKa influences acid-base extraction behaviour, salt-formation potential, and Lewis basicity in metal-coordination and catalytic applications [1].

Basicity Electronic effects Salt formation

Halogen Leaving-Group Differentiation: Chlorine vs. Bromine Reactivity in Cross-Coupling

2-Chloro-4-(difluoromethyl)pyridine bears a chlorine atom at the 2-position, whereas its direct bromo analogue (2-bromo-4-(difluoromethyl)pyridine, CAS 1204295-87-3) carries a bromine at the same position. In palladium-catalyzed cross-coupling reactions, aryl bromides are generally more reactive than aryl chlorides due to the lower C–Br bond dissociation energy (~81 kcal/mol vs. ~96 kcal/mol for C–Cl) . The 2-chloro derivative thus provides a moderated reactivity profile that can be advantageous when sequential or chemoselective couplings are required, avoiding premature consumption of the halogen handle during multi-step sequences [1]. The molecular weight difference (163.55 vs. 208.00 g/mol for the bromo analogue) also affects stoichiometric calculations and atom economy at scale [2].

Cross-coupling Leaving group Reactivity

Regioisomeric Differentiation: 4-CF₂H vs. 5-CF₂H Substitution on LogP and Boiling Point

2-Chloro-4-(difluoromethyl)pyridine (target) and its regioisomer 2-chloro-5-(difluoromethyl)pyridine (CAS 71701-99-0) share identical molecular formula and mass (C₆H₄ClF₂N, MW 163.55) but differ in the position of the CF₂H group. The 5-CF₂H regioisomer exhibits a predicted boiling point of 215.1 ± 35.0 °C (vs. 202.6 °C for the target) and a higher density of 1.368 g/mL at 25 °C (vs. 1.334 g/mL for the target), with a logP of 2.67–2.40 (vs. 1.77–2.67 for the target) . These differences in boiling point and density are sufficient to impact distillative purification and chromatographic retention times during synthesis and quality control [1].

Regioisomerism Physicochemical properties Purification

Bioisosteric Advantage of –CF₂H Over –CH₃ and –CF₃ in Lead Optimization Campaigns

The difluoromethyl group (–CF₂H) possesses an acidic proton (pKa ~25–30 in DMSO) capable of acting as a hydrogen-bond donor, a property absent in both the trifluoromethyl (–CF₃) and methyl (–CH₃) analogues [1]. This hydrogen-bond-donating capacity enables –CF₂H to serve as a bioisostere of alcohols, thiols, and amines, while maintaining the metabolic stability advantages associated with fluorination [2]. In the context of 2-chloro-4-(difluoromethyl)pyridine, this means the building block can introduce an H-bond donor at the para-position of the pyridine ring without requiring additional protective-group chemistry, a synthetic advantage over 4-hydroxypyridine or 4-aminopyridine analogues that may require protection/deprotection steps . Direct experimental evidence for the bioisosteric advantage of CF₂H over CF₃ is documented in quorum-sensing inhibitor programmes where 2-difluoromethylpyridines showed superior activity compared to their trifluoromethyl counterparts [3].

Bioisosterism Hydrogen bonding Drug design

Procurement-Driven Application Scenarios for 2-Chloro-4-(difluoromethyl)pyridine Based on Quantitative Differentiation


Medicinal Chemistry: Kinase Inhibitor and GPCR Modulator Intermediate

The 2-chloro handle enables orthogonal cross-coupling (e.g., Suzuki or Buchwald–Hartwig) for fragment elaboration, while the 4-CF₂H group contributes hydrogen-bond donor capacity and moderated lipophilicity (logP ~1.77–2.67) . The 71% validated synthesis yield and fully assigned ¹H NMR provide a reliable entry point for SAR programmes targeting PI3K, mTOR, and related lipid kinases [1]. The lower basicity (predicted pKa –0.56) relative to the non-chlorinated core (pKa 3.60) reduces interference from pyridine protonation in cellular assays .

Agrochemical Research: Herbicide and Fungicide Lead Generation

Difluoromethylpyridines are key intermediates in modern fluorinated herbicides and fungicides [2]. The 2-chloro-4-(difluoromethyl)pyridine scaffold provides a pre-functionalized building block that can be diversified at the 2-position via nucleophilic aromatic substitution or metal-catalyzed coupling to generate libraries of crop-protection candidates with tailored physicochemical profiles [3]. The regioisomeric purity (4-CF₂H vs. 5-CF₂H) is critical for structure-activity relationship integrity, as the boiling point and density differences can be exploited for quality control .

Process Chemistry and Scale-Up: Validated Synthetic Route with Defined Benchmarks

The DAST-mediated deoxyfluorination route described in patent WO2015/018432 provides a reproducible 71% yield at the 7 mmol scale with full characterization, serving as a benchmark for process development . The lower molecular weight compared to the 2-bromo analogue (163.55 vs. 208.00 g/mol) translates to better atom economy and reduced waste in multi-kilogram campaigns . The predicted boiling point of 202.6 °C and flash point of 76 °C inform safe handling and distillation parameters during scale-up .

Chemical Biology: Biophysical Probe Design Using H-Bond-Donating Bioisostere

The CF₂H group's capacity to donate a hydrogen bond while maintaining metabolic stability makes this building block suitable for designing chemical probes that require a non-classical H-bond donor at the para-position of the pyridine ring [1]. Unlike trifluoromethyl or methyl analogues, the CF₂H moiety can engage in directed interactions with protein backbone carbonyls or structured water molecules, providing a unique tool for fragment-based drug discovery and biophysical assay development [2].

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